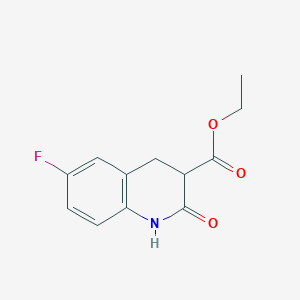

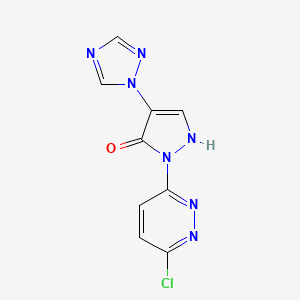

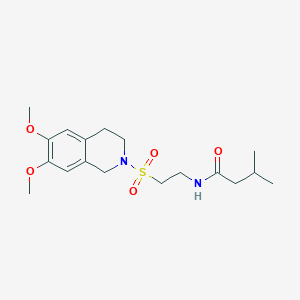

![molecular formula C21H19N3O4S B2986466 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 873587-52-1](/img/structure/B2986466.png)

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various reactions such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies . They have also been synthesized from α-bromoketones and 2-aminopyridines .科学研究应用

Structural Applications and Stability

Imidazo[1,5-a]pyridine-based structures, including derivatives of N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide, are noted for their versatility in the generation of stable N-heterocyclic carbenes. These compounds have been synthesized and characterized, highlighting their potential in developing new types of stable ligands for metal complexes. This structural versatility is pivotal for the development of catalysts and materials with specific properties (Alcarazo et al., 2005).

Catalytic Applications

Research has demonstrated that derivatives of imidazo[1,2-a]pyridines, which may include the target compound, are effective in catalysis, specifically in reactions involving C-H activation. For instance, an efficient method for the bis-cyanation of arylimidazo[1,2-α]pyridines has been developed, indicating broad functional group tolerance and high yields. This methodology showcases the compound's potential in facilitating selective transformations in organic synthesis (Zhu et al., 2017).

Photophysical and Electronic Applications

The imidazo[1,2-a]pyridine scaffold, to which the target compound is related, has been explored for its photophysical properties, leading to the development of compounds with potential applications in optoelectronics. For example, studies on rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes exhibit blue-green luminescence. These findings open avenues for the use of such compounds in light-emitting devices and as probes in bioimaging applications (Li et al., 2012).

Potential Anticholinesterase Agents

Imidazo[1,2-a]pyridine derivatives have been evaluated for their anticholinesterase potential, suggesting their therapeutic relevance in conditions associated with cholinergic dysfunction. Crystallographic studies and pharmacological evaluations indicate that modifications in the imidazo[1,2-a]pyridine structure, akin to the compound , can significantly influence biological activity, presenting a potential route for the development of new medicinal agents (Kwong et al., 2019).

未来方向

Imidazo[1,2-a]pyridines have received significant attention due to their wide range of applications in medicinal chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, the development of new synthetic methods and strategies for these compounds is very meaningful .

属性

IUPAC Name |

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c1-27-17-10-11-19(28-2)20(13-17)29(25,26)23-16-8-6-15(7-9-16)18-14-24-12-4-3-5-21(24)22-18/h3-14,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWGCTCMTJZRHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

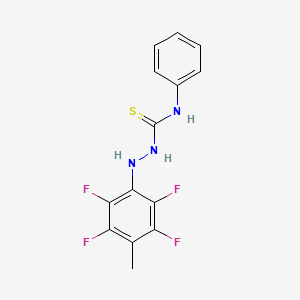

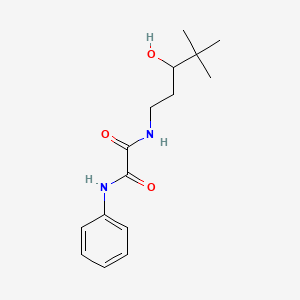

![Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2986383.png)

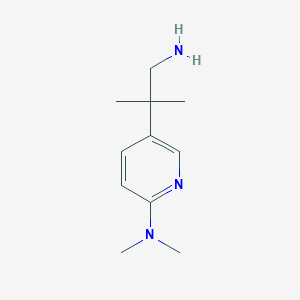

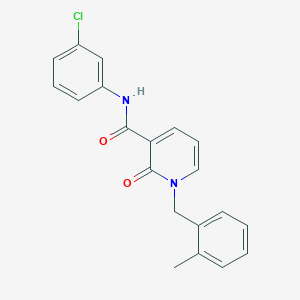

![[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol](/img/structure/B2986389.png)

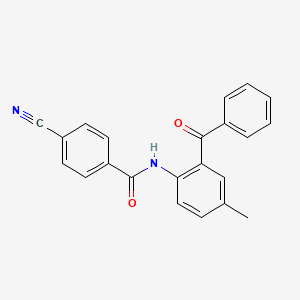

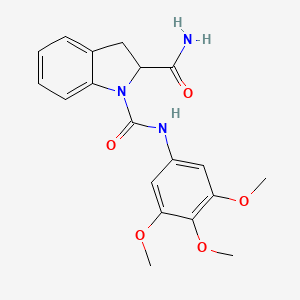

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2986398.png)

![N-[5,6,7,8-Tetrahydronaphthalen-2-yl(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2986400.png)

![2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B2986404.png)